N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features both a benzothiazole and a pyrazole moiety. Compounds containing these moieties are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound that has been studied for its potential biological activities Compounds with a similar benzothiazole scaffold have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .
Mode of Action
Benzothiazole derivatives have been found to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions are likely to be complex and are subjects of ongoing research.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide are largely determined by the presence of the thiazole ring. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazole derivatives have been shown to exhibit potent growth inhibition properties against various human cancer cell lines . These compounds may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems
Molecular Mechanism
Thiazoles are known to undergo major conformational changes to produce β-sheet structures that strongly tend to aggregate into water-insoluble fibrous polymers This suggests that this compound may interact with biomolecules in a similar manner
Temporal Effects in Laboratory Settings
Thiazoles are known for their stability and long-term effects on cellular function
Metabolic Pathways
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine . Thiamine helps the body to release energy from carbohydrates during metabolism This suggests that this compound may be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyrazole derivatives: Compounds such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its derivatives are also comparable.
Uniqueness
N-(benzo[d]thiazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combined benzothiazole and pyrazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-12-10(6-9)14-7-19-12/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBMMLYCCUYCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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